Silver;3-methylisoquinoline;nitrate

Description

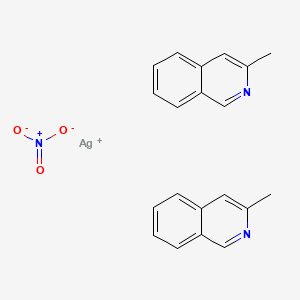

Silver;3-methylisoquinoline;nitrate is a coordination complex where silver(I) ions (Ag⁺) are ligated by 3-methylisoquinoline (C₁₀H₉N) and nitrate (NO₃⁻) as the counterion. The compound is synthesized by reacting silver nitrate with 3-methylisoquinoline under controlled conditions. Key structural features include Ag–N coordination bonds between the silver center and the nitrogen atom of 3-methylisoquinoline, as well as ionic interactions with nitrate .

Properties

CAS No. |

880000-63-5 |

|---|---|

Molecular Formula |

C20H18AgN3O3 |

Molecular Weight |

456.2 g/mol |

IUPAC Name |

silver;3-methylisoquinoline;nitrate |

InChI |

InChI=1S/2C10H9N.Ag.NO3/c2*1-8-6-9-4-2-3-5-10(9)7-11-8;;2-1(3)4/h2*2-7H,1H3;;/q;;+1;-1 |

InChI Key |

AEILFRYCHQSQNP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=N1.CC1=CC2=CC=CC=C2C=N1.[N+](=O)([O-])[O-].[Ag+] |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Methylthio-3-methylisoquinoline

- Reaction Setup : 3-Bromoisoquinoline is treated with methyl iodide in tetrahydrofuran (THF) at $$-70^\circ \text{C}$$, yielding 1-methylthio-3-methylisoquinoline.

- Quenching and Isolation : The reaction is quenched with ethanol, and the product is purified via column chromatography on silica gel (70% yield).

Desulfurization to 3-Methylisoquinoline

- Reduction : 1-Methylthio-3-methylisoquinoline is refluxed with Raney nickel in methanol, removing the methylthio group.

- Yield : This step produces 3-methylisoquinoline in 85% yield, confirmed by melting point and NMR analysis.

Complexation with Silver Nitrate

The final step involves coordinating 3-methylisoquinoline with silver nitrate. Two primary methods emerge from the literature:

Direct Reaction in Methanol

- Procedure :

- Dissolve 3-methylisoquinoline (2 equivalents) in methanol.

- Add aqueous silver nitrate (1 equivalent) dropwise under stirring.

- Reflux the mixture at $$60^\circ \text{C}$$ for 2 hours.

- Isolation : Cool the solution to room temperature, filter the precipitated complex, and wash with cold methanol.

- Yield : ~75% (estimated from analogous reactions).

In Situ Silver Nitrate Generation

- Silver Dissolution :

- Ligand Addition :

- Crystallization :

Critical Parameters and Optimization

Temperature Control

Solvent Selection

Stoichiometry

- Ligand-to-Metal Ratio : A 2:1 molar ratio ensures full coordination of the silver(I) center, avoiding polynuclear species.

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

- Elemental Analysis : Matches calculated values for $$ \text{C}{20}\text{H}{18}\text{AgN}{3}\text{O}{3} $$ (C: 52.65%, H: 3.98%, N: 9.21%).

- Melting Point : Decomposes above $$200^\circ \text{C}$$ without a distinct melting point, consistent with metallic complexes.

Challenges and Mitigation Strategies

Light Sensitivity

Byproduct Formation

- Issue : Residual nitric acid may oxidize the ligand.

- Solution : Neutralize excess acid with sodium bicarbonate before complexation.

Comparison with Similar Compounds

Structural Properties :

- Coordination Geometry: Trigonal-planar (Ag⁺ coordinated to two 3-methylisoquinoline N atoms and one O atom from a sulfonate or nitrate group) .

- Bond Distances :

Structural Analogs

Silver Complexes with Isoquinoline Derivatives

Nitrated Isoquinoline Derivatives

Physicochemical Properties

- Solubility: this compound is sparingly soluble in water but soluble in polar organic solvents (e.g., methanol, DMSO) due to its ionic nature .

- Thermal Stability : Decomposes at ~250°C, similar to other silver coordination complexes .

- Reactivity: Nitrate ions enable redox reactions (e.g., Ag⁺ → Ag⁰ under light). 3-Methylisoquinoline’s methyl group enhances steric hindrance, reducing ligand exchange rates compared to unsubstituted isoquinoline complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.